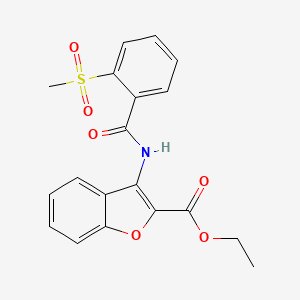

Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-[(2-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-3-25-19(22)17-16(12-8-4-6-10-14(12)26-17)20-18(21)13-9-5-7-11-15(13)27(2,23)24/h4-11H,3H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTRQIRZZDYVBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Introduction of Benzamido Group: The benzamido group can be introduced by reacting the benzofuran derivative with 2-(methylsulfonyl)benzoic acid chloride in the presence of a base like triethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Biological Studies: It can be used in studies to understand the interaction of benzofuran derivatives with biological targets such as enzymes and receptors.

Chemical Biology: The compound can be utilized in chemical biology to probe cellular pathways and mechanisms.

Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate is likely to involve interaction with specific molecular targets such as enzymes or receptors. The benzofuran moiety can intercalate with DNA or interact with proteins, while the benzamido group may enhance binding affinity and specificity. The methylsulfonyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Potential: Benzofuran derivatives with sulfonyl or sulfonamido groups (e.g., and ) demonstrate broad-spectrum bioactivity, supporting the hypothesis that the target compound could be optimized for antimicrobial or anticancer applications .

- Synthetic Flexibility : Substituent variations (e.g., methylsulfonyl vs. thiophen-sulfonyl) allow tuning of electronic properties and steric bulk, impacting drug-likeness parameters such as solubility and membrane permeability .

- Contrast with Agrochemicals : While sulfonyl groups are shared with herbicides, the benzofuran scaffold’s aromaticity and planar structure differentiate its mode of action, likely targeting mammalian systems rather than plant enzymes .

Biological Activity

Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the methylsulfonyl and carboxylate groups contributes to its pharmacological profile. Understanding the structural characteristics is crucial for elucidating its biological mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate. These compounds have shown promising results in inhibiting various cancer cell lines.

Case Study: MDA-MB-231 Cells

A significant study investigated the effects of a related benzofuran derivative on MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value of 2.52 ± 0.39 μM, indicating potent antiproliferative activity. The treatment led to cell cycle arrest at the G2-M phase and increased apoptosis rates, demonstrating its potential as an anticancer agent .

| Parameter | Control | Compound Treatment |

|---|---|---|

| Cell Population in G2-M Phase | 10.80% | 32.30% |

| Sub-G1 Phase Population | 1.43% | 25.53% |

| Early Apoptosis | 0.47% | 8.11% |

| Late Apoptosis | 0.31% | 23.77% |

The mechanism by which ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate exerts its anticancer effects involves the inhibition of carbonic anhydrases (CAs), which are enzymes implicated in tumorigenesis and pH regulation within tumors . The inhibition of these enzymes disrupts the cancer cells' ability to maintain their microenvironment, leading to increased susceptibility to apoptosis.

Inhibition Studies

Inhibition studies have shown that benzofuran-based compounds can effectively inhibit various isoforms of carbonic anhydrases, with Ki values ranging from submicromolar to micromolar concentrations . This suggests that ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate may share similar inhibitory profiles.

Pharmacological Profile

- Antiproliferative Effects : Ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate has demonstrated significant antiproliferative effects against multiple cancer cell lines.

- Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents .

Future Directions

Further research is warranted to explore the full pharmacological profile of ethyl 3-(2-(methylsulfonyl)benzamido)benzofuran-2-carboxylate, including:

- In vivo Studies : To assess efficacy and safety in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.